Einecs 282-980-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84501-60-0 |

|---|---|

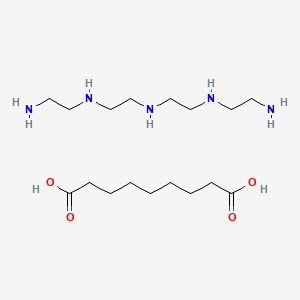

Molecular Formula |

C17H39N5O4 |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;nonanedioic acid |

InChI |

InChI=1S/C9H16O4.C8H23N5/c10-8(11)6-4-2-1-3-5-7-9(12)13;9-1-3-11-5-7-13-8-6-12-4-2-10/h1-7H2,(H,10,11)(H,12,13);11-13H,1-10H2 |

InChI Key |

OUSAGWLDHCPJIN-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)O)CCCC(=O)O.C(CNCCNCCNCCN)N |

Origin of Product |

United States |

Synthetic Methodologies for Azelaic Acid Tetraethylenepentamine Tepa Adducts

Formation Mechanisms of Azelaic acid-TEPA Salts/Complexes

The initial interaction between azelaic acid and tetraethylenepentamine (B85490) (TEPA) is an acid-base reaction, leading to the formation of a diamine/dicarboxylic acid salt. google.com This exothermic reaction occurs as the acidic carboxylic groups (-COOH) of azelaic acid donate protons to the basic amine groups (-NH2 and -NH-) of TEPA. google.com This results in an ammonium (B1175870) carboxylate salt structure.

The formation of these salts is a crucial first step. The direct reaction is often challenging because the resulting salt is very stable. libretexts.org To proceed to amide formation (the adduct), thermal energy is required to drive off water and form the amide bond. libretexts.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid. This process is generally facilitated by heating the salt mixture, typically at temperatures exceeding 100°C, to promote dehydration and condensation. google.comlibretexts.org

Studies on similar systems involving dicarboxylic acids and polyamines have detailed the formation of complex supramolecular structures and hydrogen-bonded networks in the salt phase, which can influence the subsequent polymerization process. bohrium.commdpi.com

Optimization of Reaction Conditions for Adduct Synthesis

Optimizing the reaction conditions is critical for controlling the properties of the final Azelaic acid-TEPA adduct, such as molecular weight and degree of cross-linking. Key parameters that are manipulated include temperature, reaction time, stoichiometry of reactants, and the use of solvents or catalysts.

Temperature: The initial salt formation is exothermic and should be controlled to prevent loss of volatile reactants, often kept below 110°C. google.com The subsequent polycondensation step requires higher temperatures, typically in the range of 160-180°C, to effectively drive the removal of water and promote amide bond formation. google.comnih.gov

Stoichiometry: The molar ratio of TEPA to azelaic acid is a primary determinant of the final polymer's structure and molecular weight. An excess of the polyamine (e.g., a dibasic acid/ester:amine mole ratio of about 1:1.125 to 1:1.175) can be used to produce lower molecular weight, amine-terminated polymers with a narrow molecular weight distribution. google.com This provides more reactive sites for subsequent reactions if desired.

Reaction Time: Longer reaction times at the polycondensation temperature generally lead to higher molecular weight polymers. google.com Optimization studies on related esterification reactions using azelaic acid have shown that reaction times can significantly impact conversion rates. nih.gov

The table below summarizes typical reaction parameters for analogous polyamidoamine synthesis.

| Parameter | Condition | Purpose | Reference |

| Initial Mixing Temp. | < 110 °C | Control exothermic salt formation | google.com |

| Polycondensation Temp. | 160 - 180 °C | Promote amide formation, remove water | google.comnih.gov |

| Reactant Ratio | Excess polyamine | Control molecular weight, add functionality | google.com |

| Reaction Time | Variable | Determine extent of polymerization | google.com |

Novel Synthetic Routes to Azelaic acid-TEPA Adducts

Research into novel synthetic routes often focuses on improving efficiency, sustainability, and the purity of the final product. While the direct thermal condensation of the acid-amine salt is common, alternative methods are being explored.

One approach involves the conversion of azelaic acid into a more reactive derivative, such as an acyl chloride (azelaoyl chloride), prior to reaction with TEPA. nih.govsigmaaldrich.com This method, often a Schotten-Baumann type reaction, can proceed at lower temperatures and may offer better control over the reaction, though it involves additional synthesis steps. nih.gov

Another area of innovation is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine and allowing the reaction to proceed under milder conditions. libretexts.org

Furthermore, processes are being developed to synthesize high-purity azelaic acid itself from various feedstocks, which is crucial for producing high-quality adducts. capes.gov.brgoogle.comresearchgate.net These include improved ozonolysis techniques and novel multi-step chemical syntheses. atamanchemicals.comgoogle.com

Precursor Chemistry and Reactivity in Adduct Formation

The reactivity of the precursors is fundamental to the synthesis.

Azelaic Acid: As an alpha,omega-dicarboxylic acid, it is a linear molecule with a carboxylic acid group at each end. wikipedia.orgnih.gov This bifunctionality allows it to act as a linker, forming linear or cross-linked polymers. Its reactivity is that of a typical carboxylic acid, though the two acid groups may have slightly different pKa values. wikipedia.org

Tetraethylenepentamine (TEPA): TEPA is a linear polyamine with five nitrogen atoms, comprising two primary and three secondary amine groups. The primary amines are generally more reactive than the secondary amines in the initial salt formation and subsequent amidation. This difference in reactivity can influence the structure of the resulting polymer, potentially leading to branched or cross-linked structures as the reaction progresses and higher temperatures activate the secondary amines.

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically challenging without removing the water byproduct. libretexts.org Therefore, the precursor chemistry is often manipulated, for instance, by converting the carboxylic acid to an ester (e.g., dimethyl azelate) before reacting with the polyamine. google.com

Catalytic Approaches in Azelaic acid-TEPA Adduct Synthesis

While the thermal condensation of azelaic acid and TEPA can proceed without a catalyst, catalytic methods can enhance reaction rates, lower required temperatures, and improve selectivity.

In the broader field of polyester (B1180765) and polyamide synthesis from dicarboxylic acids, various catalysts are employed. For polyester synthesis from azelaic acid, catalysts like titanium(IV) butoxide and [dibutyltin(IV) oxide] have been shown to be effective at temperatures around 150°C. nih.gov

Enzymatic catalysis represents a green alternative. Lipases, for example, have been successfully used to catalyze the synthesis of polyesters from dicarboxylic acids at mild temperatures (40-90°C). nih.govunits.it While more commonly applied to esterification, research into enzymatic amidation is ongoing and could provide a sustainable route for producing Azelaic acid-TEPA adducts. nih.gov

For specific synthetic pathways, other catalysts are relevant. For example, in a multi-step synthesis of azelaic acid starting from 1,5-neopentyl glycol, pyridine (B92270) was used as a catalyst. asianpubs.org The choice of catalyst is highly dependent on the specific reaction pathway chosen for the adduct formation.

Advanced Structural Characterization and Spectroscopic Investigations of Azelaic Acid Tepa Adducts

Vibrational Spectroscopic Analysis (FTIR, Raman) of Bonding Interactions

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, providing direct insight into the types of chemical bonds present. In the context of azelaic acid-TEPA adducts, these techniques are crucial for distinguishing between ionic salt formation (acid-base reaction) and covalent amide bond formation (condensation reaction).

FTIR Spectroscopy: The formation of an ammonium (B1175870) carboxylate salt would be indicated by the appearance of strong, broad absorption bands for the ammonium (N-H⁺) stretching vibrations around 3000-2800 cm⁻¹ and the characteristic asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻) at approximately 1550-1610 cm⁻¹ and 1400 cm⁻¹, respectively. Conversely, the formation of an amide bond would be confirmed by the presence of the Amide I band (C=O stretch) around 1650 cm⁻¹ and the Amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds. The C=C and C-C backbone of the reactants can be monitored, and the formation of the amide C=O bond would also be observable, although typically weaker than in the IR spectrum.

| Functional Group | FTIR Characteristic Peak (cm⁻¹) | Raman Characteristic Peak (cm⁻¹) | Interpretation |

| Carboxylic Acid O-H | 3300-2500 (broad) | - | Present in unreacted Azelaic Acid |

| Carboxylic Acid C=O | ~1700 | ~1700 | Present in unreacted Azelaic Acid |

| Amine N-H | 3500-3300 | 3500-3300 | Present in unreacted TEPA |

| Ammonium N-H⁺ | 3000-2800 (broad) | - | Indicates salt formation |

| Carboxylate COO⁻ | 1610-1550, ~1400 | ~1400 | Indicates salt formation |

| Amide I (C=O) | ~1650 | ~1650 | Indicates amide bond formation |

| Amide II (N-H) | ~1550 | - | Indicates amide bond formation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Adducts and Intermediates

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR: In the adducts, the chemical shift of the protons adjacent to the carboxylic acid group in azelaic acid (α-CH₂) would shift significantly upon conversion to either a salt or an amide. Similarly, the protons on the ethylene (B1197577) groups of TEPA would experience distinct shifts depending on whether the adjacent amine group is protonated or has formed an amide linkage.

¹³C NMR: The most indicative signal in the ¹³C NMR spectrum would be that of the carbonyl carbon. In unreacted azelaic acid, this signal appears around 175-180 ppm. Upon amide formation, this signal would shift slightly upfield. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to map the H-H and C-H correlations, respectively, confirming the final structure of the adducts.

Mass Spectrometric Techniques for Adduct Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the adducts and can provide structural information through analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) are suitable for analyzing these types of polar, non-volatile compounds. The mass spectrum would be expected to show peaks corresponding to the molecular ions of various reaction products, such as a 1:1 azelaic acid:TEPA adduct, as well as larger oligomeric species. Tandem MS (MS/MS) experiments would involve selecting a specific parent ion and inducing fragmentation to help elucidate its specific structure and connectivity.

X-ray Diffraction Studies of Crystalline Azelaic acid-TEPA Adducts

If the adducts can be crystallized, single-crystal X-ray diffraction (XRD) offers the most definitive structural elucidation. This technique can determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. For the azelaic acid-TEPA system, XRD could unambiguously differentiate between a co-crystal of the neutral molecules, a salt structure with proton transfer, or a covalently bonded amide. For polycrystalline or semi-crystalline materials, Powder X-ray Diffraction (PXRD) would provide information on the crystalline phases present and their degree of crystallinity.

In-situ Spectroscopic Monitoring of Adduct Formation and Transformation

To understand the reaction kinetics and mechanism, in-situ monitoring is invaluable. By placing a probe (e.g., an attenuated total reflectance (ATR)-FTIR probe or a Raman probe) directly into the reaction vessel, the chemical changes can be tracked in real-time. For instance, the decrease in the intensity of the carboxylic acid C=O peak (~1700 cm⁻¹) and the concurrent increase in the carboxylate or amide I bands could be monitored over time to study the rate of salt or amide formation under different reaction conditions.

Chemical Identity of Einecs 282-980-1 and its Relation to Azelaic acid-TEPA Adducts Remains Unidentified

Initial investigations to identify the chemical substance corresponding to the European Inventory of Existing Commercial Chemical Substances (Einecs) number 282-980-1 have been unsuccessful in yielding a definitive identification. Consequently, a detailed article focusing on the chemical reactivity and transformation pathways of azelaic acid-tetraethylenepentamine (TEPA) adducts, as requested, cannot be generated at this time due to the inability to establish a clear link between the specified Einecs number and the chemical adduct of interest.

Extensive searches across various chemical databases and regulatory resources for "this compound" have not provided a conclusive match to a specific chemical compound. This lack of identification prevents the fulfillment of the user's request, which was to generate a comprehensive scientific article centered on this particular substance and its role in the formation and reactivity of azelaic acid-TEPA adducts.

The user's instructions mandated a strict focus on "this compound" and the detailed exploration of the following aspects of azelaic acid-TEPA adducts:

Chemical Reactivity and Transformation Pathways of Azelaic Acid Tepa Adducts

Chelation Chemistry and Metal Ion Interactions of Azelaic acid-TEPA Adducts

Without a confirmed identity for "Einecs 282-980-1" and its relevance to either azelaic acid, TEPA, or their resulting adducts, proceeding with the generation of the requested article would be speculative and lack the scientific accuracy required.

Further clarification is needed regarding the chemical identity of this compound or its direct relationship to the study of azelaic acid-TEPA adducts before the requested content can be developed.

Integration and Role in Polymer and Material Science Systems Mechanistic Focus

Azelaic acid-TEPA Adducts as Monomers in Polyamide and Polyurea Synthesis

Azelaic acid-TEPA adducts, which are technically low-molecular-weight polyamidoamines, function as multifunctional monomers in the synthesis of more complex polymer architectures like polyamides and polyureas.

In polyamide synthesis , these adducts can be further reacted with dicarboxylic acids. The terminal and secondary amine groups of the TEPA moiety within the adduct react with the carboxyl groups of another diacid, leading to the formation of a crosslinked polyamide network. The initial reaction between azelaic acid and an excess of TEPA creates an amine-terminated oligomer. This oligomer then serves as a macro-diamine, which can undergo condensation polymerization. Azelaic acid itself is a known monomer for producing linear polyamides, such as Nylon 6,9, when reacted with hexamethylenediamine. nih.govresearchgate.net The use of the pre-formed TEPA adduct introduces branching and changes the polymer's final properties.

For polyurea synthesis , the amine-functional adduct serves as the amine component that reacts with a di- or poly-isocyanate. The nucleophilic primary and secondary amine groups on the adduct readily attack the electrophilic isocyanate groups, leading to the formation of urea (B33335) linkages. This polyaddition reaction is typically rapid and can be performed at ambient temperatures. The resulting polyurea network benefits from the characteristics of the adduct: the long (CH₂)₇ chain from the azelaic acid portion imparts flexibility, while the multiple amine groups from the TEPA portion ensure a high degree of crosslinking and network formation.

Crosslinking Mechanisms in Epoxy Resin Formulations utilizing Azelaic acid-TEPA Adducts

Azelaic acid-TEPA adducts are widely employed as curing agents, or hardeners, for epoxy resins. google.com The crosslinking mechanism is a classic epoxy-amine addition reaction. The process unfolds through the nucleophilic attack of the nitrogen atoms of the primary and secondary amines in the TEPA part of the adduct on the carbon atoms of the oxirane (epoxy) ring. scribd.com

The reaction proceeds in a stepwise manner:

Primary Amine Reaction: A primary amine group (-NH₂) on the adduct reacts with an epoxy group, opening the ring to form a secondary amine (-NH-) and a hydroxyl group (-OH).

Secondary Amine Reaction: The newly formed secondary amine, as well as the original secondary amines within the TEPA backbone, can then react with another epoxy group, creating a tertiary amine and another hydroxyl group.

This sequence of reactions builds a durable, three-dimensional, thermoset polymer network. researchgate.net The density of this network is dictated by the functionality of the adduct and the epoxy resin. The hydroxyl groups generated during the curing process contribute to the adhesive properties of the final material and can participate in further reactions at elevated temperatures. hep.com.cn The long aliphatic chain of the azelaic acid component is incorporated into the network as a flexible spacer, which can enhance the toughness and impact resistance of the cured epoxy system.

Chemical Functionality in Polymer Network Formation

The chemical functionality of the azelaic acid-TEPA adduct is central to its role in forming robust polymer networks. The key functional groups are the amide linkages formed during adduction and, more importantly, the multiple reactive amine groups provided by the TEPA moiety.

| Functional Group | Role in Polymer Network Formation |

| Primary Amines (-NH₂) | Highly reactive sites for initiating crosslinking with epoxy groups or reacting with isocyanates. Each primary amine can react twice. scribd.com |

| Secondary Amines (-NH-) | Also reactive sites for crosslinking, contributing to the formation of a dense, branched network structure. scribd.com |

| Amide Groups (-CONH-) | Provide polarity and sites for hydrogen bonding within the polymer matrix, enhancing mechanical strength and adhesion. |

| Aliphatic Chain (-(CH₂)₇-) | Acts as a long, flexible segment within the polymer backbone, improving toughness, impact strength, and flexibility of the final thermoset. google.com |

The multi-functional nature of the adduct, possessing several active hydrogens for reaction, allows it to connect multiple epoxy resin molecules, leading to a high crosslink density. researchgate.netresearchgate.net This dense network is responsible for the excellent thermal stability and chemical resistance of the cured material. By carefully controlling the ratio of the adduct to the resin, the final properties of the polymer network can be precisely engineered.

Interfacial Chemistry and Adhesion Mechanisms mediated by Azelaic acid-TEPA Adducts

The strong adhesive properties of polymer systems cured with azelaic acid-TEPA adducts are a direct result of their interfacial chemistry. Polyamidoamine hardeners are known to promote excellent adhesion to a wide variety of substrates, particularly those with polar surfaces like metals, concrete, and glass. hep.com.cndtic.mil

Several mechanisms contribute to this enhanced adhesion:

Hydrogen Bonding: The cured network is rich in polar functional groups. The hydroxyl groups (-OH) generated during the epoxy-amine reaction, along with the amide groups (-CONH-) and any unreacted amine groups (-NH₂, -NH-), can form strong hydrogen bonds with oxides, hydroxides, and other polar species on the substrate surface. hep.com.cn

Acid-Base Interactions: The amine groups can engage in acid-base interactions with acidic sites on the substrate surface.

Improved Wetting and Surface Contact: The flexible, hydrophobic aliphatic chain from the azelaic acid component can lower the surface tension of the formulation, promoting better wetting and spreading on the substrate. This ensures intimate contact between the adhesive and the surface, maximizing the forces of attraction.

Reduced Internal Stress: The flexibility imparted by the azelaic acid backbone helps to dissipate internal stresses that can build up in the coating during curing and thermal cycling. Reduced stress at the interface leads to a more durable adhesive bond.

These combined chemical and physical interactions create a robust and durable interface between the polymer and the substrate.

Incorporation into Functional Coatings: Chemical Contributions to Film Formation and Reactivity

In functional coatings, azelaic acid-TEPA adducts serve as the hardener component in two-component (2K) epoxy systems, which are valued for their superior protective properties. google.comgoogle.com

Film Formation: The process of film formation begins when the epoxy resin component (Part A) is mixed with the adduct hardener (Part B). The subsequent chemical reaction, or curing, transforms the low-viscosity liquid mixture into a solid, crosslinked, and insoluble film. dss.go.th The rate of this reaction, and thus the pot life and curing time, is governed by the reactivity of the amine groups, the formulation temperature, and the presence of any accelerators. google.com

Chemical Contributions to Coating Properties:

Flexibility and Impact Resistance: The C9 aliphatic chain from azelaic acid introduces flexibility into the rigid epoxy network, preventing the coating from becoming brittle and improving its resistance to mechanical impact. google.com

Corrosion and Chemical Resistance: The high crosslink density achieved through the multifunctional TEPA component creates a tightly bound network that acts as an effective barrier. researchgate.neticrc.ac.ir This barrier restricts the permeation of corrosive agents like water, oxygen, and ions, providing excellent corrosion protection for the underlying substrate.

Adhesion: As detailed in the previous section, the chemical nature of the adduct promotes strong adhesion to the substrate, which is critical for long-term coating performance and preventing delamination. mdpi.com

Appearance: Formulations with polyamidoamine hardeners can yield coatings with good surface appearance, such as high gloss, and resistance to surface defects like amine blush (a greasy film caused by reaction with atmospheric carbon dioxide). google.comevonik.com

Role in Biopolymer Interactions and Modifications (chemical aspects)

The unique structure of azelaic acid-TEPA adducts, combining a bio-based dicarboxylic acid with a synthetic polyamine, opens possibilities for their use in modifying biopolymers for biomedical applications such as hydrogels or drug delivery systems. nih.govrsc.org

Biopolymers like chitosan, hyaluronic acid, and alginate possess functional groups such as amines (-NH₂), hydroxyls (-OH), and carboxylic acids (-COOH) that can be targeted for chemical modification. mdpi.comnih.gov

Potential Modification Strategies:

Covalent Grafting: The amine groups on the azelaic acid-TEPA adduct can be covalently linked to biopolymers. For instance, they can react with carboxylic acid groups on a biopolymer (e.g., hyaluronic acid) to form stable amide bonds, often facilitated by carbodiimide (B86325) coupling chemistry. mdpi.com This would graft the polyamidoamine structure onto the biopolymer backbone.

Crosslinking to Form Hydrogels: The adduct can act as a crosslinker to form hydrogels. If a biopolymer is chemically modified to contain reactive groups like epoxides or isocyanates, the amine groups of the adduct can form covalent crosslinks, creating a 3D hydrogel network. google.comjrespharm.com The properties of the resulting hydrogel, such as swelling ratio, mechanical stiffness, and degradation rate, could be tuned by the concentration of the adduct.

Surface Modification: The adduct could be used to modify the surface of a biopolymer-based material to introduce positive charges (from protonated amines) and alter its interaction with biological systems, such as cells or proteins. bsb-muenchen.deresearchgate.net

In these applications, the azelaic acid component would contribute flexibility and a degree of hydrophobicity, while the TEPA component would provide multiple reactive sites for crosslinking or grafting, allowing for the creation of novel hybrid biomaterials. mdpi.com

Environmental Degradation Mechanisms and Pathways of Azelaic Acid Tepa Adducts

Hydrolytic Degradation Pathways

Hydrolysis is a primary abiotic degradation mechanism for the Azelaic acid-TEPA adduct, targeting the amide bonds. Amides, while more stable than esters, are susceptible to cleavage in the presence of water, a process that can be significantly influenced by environmental conditions such as pH and temperature. mdpi.comslideshare.net The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide group, leading to the scission of the carbon-nitrogen (C-N) bond. researchgate.net

This hydrolytic cleavage regenerates the original reactants: azelaic acid and tetraethylenepentamine (B85490) (TEPA). The rate of this degradation is notably accelerated in both acidic and alkaline environments. nih.gov In acidic media, protonation of the amide's carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. Conversely, in alkaline conditions, the hydroxide (B78521) ion (OH⁻) acts as a more potent nucleophile than water, facilitating the cleavage. The process is particularly efficient in acidic conditions, especially when oxidizing agents are also present. google.com

Table 1: Factors Influencing Hydrolytic Degradation of Azelaic acid-TEPA Adduct

| Factor | Influence on Degradation Rate | Mechanism |

|---|---|---|

| pH | Increased rate in acidic (pH < 7) or alkaline (pH > 7) conditions. nih.govgoogle.com | Acid catalysis protonates the carbonyl oxygen; base catalysis involves nucleophilic attack by OH⁻. |

| Temperature | Rate increases significantly with higher temperatures. mdpi.com | Provides the necessary activation energy for the hydrolytic reaction to overcome the stability of the amide bond. |

| Presence of Oxidants | Accelerates degradation, particularly in acidic media. google.com | May contribute to radical reactions that weaken the chemical structure alongside hydrolysis. |

Photolytic Degradation Processes

Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by absorbing energy from sunlight. The process can occur through direct photolysis, where the molecule itself absorbs photons, or indirect photolysis, mediated by other light-sensitized substances in the environment. For the Azelaic acid-TEPA adduct, photolysis can lead to the cleavage of the amide bond and other covalent bonds within the structure.

Direct photolysis requires the presence of a chromophore—a part of the molecule that absorbs light at wavelengths found in sunlight (greater than 290 nm). While pure azelaic acid does not absorb in this range, the amide groups within the adduct may alter its absorption spectrum. nih.gov Upon absorbing ultraviolet (UV) radiation, the amide bond can undergo scission. researchgate.netnih.gov A common pathway for amides is the photo-Fries rearrangement, which involves the cleavage of the N-C(=O) bond, leading to the formation of radical species that can then rearrange or react further. researchgate.netresearchgate.netcdnsciencepub.com

Indirect photolysis can also play a significant role. In natural waters, dissolved organic matter and nitrate (B79036) ions can absorb sunlight and produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidants that can attack the aliphatic carbon chain and amide groups of the adduct, initiating its degradation. asminternational.org

Microbial Biodegradation Mechanisms and Metabolite Identification (chemical transformations)

The microbial biodegradation of the Azelaic acid-TEPA adduct is expected to be a critical pathway for its ultimate removal from the environment. This process likely occurs in a stepwise manner, beginning with the enzymatic breakdown of the parent molecule, followed by the degradation of its constituents.

The initial and rate-limiting step is the enzymatic hydrolysis of the amide bonds by microbial amidases or hydrolases. nih.govresearchgate.net This cleavage releases azelaic acid and TEPA into the environment.

Azelaic Acid Degradation: Azelaic acid is known to be readily biodegradable. mdpi.com Various soil and water microorganisms, including species of Pseudomonas and Acinetobacter, can utilize it as a sole source of carbon and energy. nih.govmicrobiologyresearch.org The degradation pathway is similar to that of fatty acids, involving activation by conversion to acyl-CoA, followed by catabolism through the β-oxidation cycle. nih.govelifesciences.org This process shortens the carbon chain, ultimately leading to mineralization into carbon dioxide and water.

TEPA Degradation: In contrast, tetraethylenepentamine (TEPA) is reported to be resistant to biodegradation, with studies showing less than 10% degradation over 28 days. oecd.org Its complexes with metals are expected to be even more persistent. oecd.org While some microorganisms can degrade similar compounds nih.gov, TEPA is generally considered a recalcitrant molecule in the environment.

The primary metabolites resulting from the initial chemical transformation of the adduct are its constituent parts. Further microbial action on azelaic acid produces a series of shorter-chain dicarboxylic acids as it undergoes β-oxidation.

Table 2: Microbial Degradation Profile and Potential Metabolites

| Component | Biodegradability | Degrading Microorganisms (Examples) | Metabolic Pathway | Key Metabolites |

|---|---|---|---|---|

| Azelaic Acid | Readily biodegradable. mdpi.com | Pseudomonas sp., Acinetobacter sp. nih.govmicrobiologyresearch.org | β-oxidation. nih.gov | Heptanedioic acid, Pimelic acid (C7), Adipic acid (C6), and other shorter-chain dicarboxylic acids. |

| Tetraethylenepentamine (TEPA) | Not readily biodegradable; persistent. oecd.org | Not well established. | Not well established. | Expected to persist in its original form. |

Oxidative Degradation Pathways in Environmental Matrices

Oxidative degradation, driven by reactive chemical species in water, soil, and air, contributes to the transformation of the Azelaic acid-TEPA adduct. This pathway involves the reaction of the molecule with strong oxidants, primarily reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are ubiquitous in the environment.

The structure of the adduct presents multiple sites for oxidative attack. The aliphatic carbon chains of both the azelaic acid and TEPA portions contain numerous C-H bonds. The oxidation process often begins with the abstraction of a hydrogen atom by a radical, forming a carbon-centered radical on the adduct's backbone. mdpi.com This initiation step is often favored at the carbon atoms adjacent to the nitrogen in the amide group. mdpi.com

Once formed, this radical can react with molecular oxygen to form a peroxyl radical, triggering a chain reaction that can lead to bond cleavage (chain scission) or the formation of new bonds (cross-linking). mdpi.com Furthermore, enzymatic oxidation is a known pathway for similar molecules like fatty acid amides, where enzymes such as cytochrome P450 can hydroxylate the acyl chain. oatext.commdpi.com Such a reaction could introduce hydroxyl groups onto the azelaic acid portion of the adduct, increasing its polarity and altering its environmental fate. Azelaic acid itself can also act as a scavenger of free radicals, indicating its susceptibility to oxidation. mdpi.com

Fate and Transformation Products in Aquatic and Soil Environments (chemical fate)

The ultimate environmental fate of the Azelaic acid-TEPA adduct is a composite of the transport and transformation processes described above. The initial breakdown into azelaic acid and TEPA is the pivotal event, after which the two components follow divergent paths.

In Aquatic Environments: The adduct's solubility will influence its distribution. Upon release into water, hydrolysis and photolysis will be the key initial transformation processes. mdpi.comresearchgate.net The released azelaic acid is expected to undergo rapid biodegradation. mdpi.com In contrast, the TEPA component, being resistant to biodegradation and non-volatile, is likely to persist in the water column. oecd.org The transformation of the adduct can, therefore, lead to the removal of the azelaic acid portion while leaving a residue of the more persistent TEPA.

In Soil Environments: When introduced to soil, the adduct's fate will be governed by adsorption and biodegradation. As a polyamine, TEPA is expected to exist in a protonated, cationic form under typical soil pH conditions and will likely adsorb strongly to negatively charged clay minerals and soil organic matter, limiting its mobility. Azelaic acid, with a pKa of 4.55, will exist as an anion and is expected to have moderate mobility. nih.gov Microbial degradation will be the dominant removal mechanism for the azelaic acid component in the soil matrix. nih.gov The strongly adsorbed TEPA, however, is expected to exhibit high persistence in the soil environment.

Table 3: Summary of Environmental Fate of Azelaic acid-TEPA Adduct

| Environment | Key Degradation Processes | Primary Transformation Products | Mobility | Persistence |

|---|---|---|---|---|

| Aquatic | Hydrolysis, Photolysis, Microbial Biodegradation | Azelaic acid, Tetraethylenepentamine (TEPA) | High (for transformation products) | Azelaic acid: Low TEPA: High oecd.org |

| Soil | Microbial Biodegradation, Hydrolysis, Oxidation | Azelaic acid, Tetraethylenepentamine (TEPA) | Azelaic acid: Moderate nih.gov TEPA: Low (strong adsorption) | Azelaic acid: Low mdpi.com TEPA: High oecd.org |

Theoretical Chemistry and Computational Modeling of Azelaic Acid Tepa Adducts

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of azelaic acid-TEPA adducts. researchgate.net These methods are used to optimize the molecular geometry and to analyze the nature of the chemical bonds, especially the newly formed amide bond.

Detailed research findings from DFT calculations provide information on key electronic parameters. For instance, calculations on azelaic acid itself have been performed to determine its optimized geometry and electronic structure. researchgate.netnih.gov For the azelaic acid-TEPA adduct, these calculations would focus on the amide linkage resulting from the condensation reaction. The analysis typically includes examining the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the adduct's reactivity. The distribution of electron density and the electrostatic potential surface are also calculated to identify charge distribution and reactive sites within the molecule.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Typical Application for Azelaic acid-TEPA Adduct |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts bond lengths, bond angles, and dihedral angles of the adduct's ground state. |

| Electronic Energy | The total energy of the molecule's electrons and fixed nuclei. | Used to compare the stability of different conformations or isomers of the adduct. nih.gov |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The HOMO-LUMO gap indicates the chemical reactivity and kinetic stability of the adduct. |

| Mulliken/NPA Charges | Atomic charges calculated by partitioning the electron density. | Reveals the charge distribution, highlighting the polarity of the amide bond and other functional groups. nih.gov |

| Electrostatic Potential | A map of the electrostatic potential on the electron density surface. | Identifies nucleophilic and electrophilic sites, predicting how the adduct might interact with other molecules. |

Molecular Dynamics Simulations of Adduct Conformation and Intermolecular Interactions

While quantum chemistry is excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of larger systems over time. ekb.eg For azelaic acid-TEPA adducts, which can be oligomeric or polymeric, MD simulations provide critical insights into their conformational flexibility and the non-covalent interactions that govern their bulk properties.

An MD simulation of this system would model the adduct (or multiple adduct molecules) in a simulation box, often with a solvent, to observe its behavior under defined conditions. nih.govmdpi.com Key analyses include the Root Mean Square Deviation (RMSD) to assess conformational stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com Furthermore, MD simulations are used to extensively map intermolecular interactions, such as hydrogen bonds between the amide groups, which are crucial for determining the macroscopic properties of the resulting polyamide material. Studies on analogous systems, such as polymers formed from azelaic acid and other amines, demonstrate the utility of MD in predicting material properties. ekb.eg

Table 2: Typical Parameters for MD Simulation of Azelaic acid-TEPA Systems

| Parameter | Description | Example Value/Choice |

|---|---|---|

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | AMBER, CHARMM, OPLS-AA mdpi.comwustl.edu |

| Water Model | The model used to represent water molecules if an explicit solvent is used. | TIP3P, SPC/E mdpi.com |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) mdpi.com |

| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds (fs) |

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of the amidation reaction between azelaic acid and TEPA. By mapping the potential energy surface of the reaction, chemists can identify the most likely reaction mechanism, including any intermediates and the all-important transition states.

This process involves using quantum chemical methods to calculate the energies of the reactants, products, and any proposed intermediates. The key step is locating the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that dictates the reaction rate. This analysis can clarify whether the reaction proceeds through a concerted mechanism or a stepwise one involving a tetrahedral intermediate, and how the activation barrier might change with different catalysts or reaction conditions.

Table 3: Computational Steps for Reaction Pathway Prediction

| Step | Method | Objective |

|---|---|---|

| 1. Reactant/Product Optimization | DFT (e.g., B3LYP) | Find the minimum energy structures of azelaic acid, TEPA, and the final amide adduct. |

| 2. Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer method | Locate the saddle point on the potential energy surface connecting reactants and products. |

| 3. Frequency Calculation | DFT | Confirm that reactants/products are true minima (zero imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). |

| 4. Intrinsic Reaction Coordinate (IRC) | IRC calculation | Trace the minimum energy path from the transition state down to the reactants and products to confirm it connects the correct species. |

Spectroscopic Parameter Prediction via Computational Methods

Computational methods are a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations can generate predicted spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), which can be compared with experimental results to confirm the structure of the azelaic acid-TEPA adduct.

For IR spectroscopy, quantum chemical calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net This is particularly useful for identifying characteristic peaks, such as the amide I (C=O stretch) and amide II (N-H bend) bands, which confirm the formation of the adduct. For NMR spectroscopy, calculations can predict the chemical shifts of ¹H and ¹³C nuclei by determining the magnetic shielding environment around each atom. researchgate.net This aids in the assignment of complex experimental spectra, especially for larger oligomeric or polymeric structures where peak overlap is common.

Table 4: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data

| Spectroscopic Method | Key Parameter | Experimental Observation | Computational Prediction |

|---|---|---|---|

| FT-IR | Amide I (C=O stretch) | Typically ~1650 cm⁻¹ | Calculated vibrational frequency (often scaled to correct for systematic errors). researchgate.net |

| FT-IR | Amide A (N-H stretch) | Typically ~3300 cm⁻¹ | Calculated vibrational frequency. |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170-175 ppm | Calculated isotropic magnetic shielding constant, converted to a chemical shift relative to a standard. |

| ¹H NMR | Amide Proton (N-H) | ~7.5-8.5 ppm | Calculated isotropic magnetic shielding constant, converted to a chemical shift. |

Development of Force Fields for Simulation of Azelaic acid-TEPA Systems

While general-purpose force fields like AMBER and CHARMM are robust, their accuracy for novel molecules that are not part of their original parameterization set can be limited. wustl.edu For accurate and large-scale MD simulations of azelaic acid-TEPA adducts and their polymers, the development of a specific, highly-parameterized force field may be necessary.

The process of force field development involves defining the mathematical form of the potential energy function and then fitting the parameters (e.g., bond force constants, equilibrium angles, partial atomic charges, Lennard-Jones parameters) to reproduce high-quality data. bakerlab.org This data typically comes from high-level quantum mechanical calculations on fragments of the molecule and/or experimental data on bulk properties like density or heat of vaporization. mpg.denih.gov Developing a dedicated force field ensures that the simulations accurately capture the specific intramolecular and intermolecular interactions of the azelaic acid-TEPA system, leading to more reliable predictions of material properties. bakerlab.org

Table 5: Components of a Force Field Requiring Parameterization

| Term | Description | Source for Parameterization |

|---|---|---|

| Bond Stretching | Energy associated with stretching or compressing a covalent bond. | QM potential energy scans. |

| Angle Bending | Energy required to bend the angle between three bonded atoms. | QM potential energy scans. |

| Torsional (Dihedral) Angles | Energy profile for rotation around a chemical bond. | QM torsion scans on molecular fragments. |

| van der Waals Interactions | Non-bonded repulsion and dispersion forces (often using a Lennard-Jones potential). | Experimental condensed-phase properties (e.g., density, heat of vaporization). nih.gov |

| Electrostatic Interactions | Coulombic interactions between atomic partial charges. | Fitting to the QM electrostatic potential (e.g., using the RESP method). |

Table of Compound Names

| Common Name/Identifier | Chemical Name |

| Einecs 282-980-1 | Fatty acids, C6-18, C8-10-rich, reaction products with tetraethylenepentamine (B85490) |

| Azelaic acid | Nonanedioic acid |

| TEPA | Tetraethylenepentamine |

| TREN | Tris(2-aminoethyl)amine |

Advanced Analytical Research Methodologies Applied to Azelaic Acid Tepa Systems

Chromatographic Separation Techniques for Polymerization Monitoring and Oligomer Analysis

Chromatographic methods are indispensable for monitoring the conversion of monomers and the distribution of oligomers and polymers during the reaction between azelaic acid and TEPA. Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) are two such powerful techniques.

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. This technique is particularly useful for determining the molecular weight distribution of the resulting polyamides. For instance, in the analysis of polyamides synthesized from azelaic acid and various diamines, GPC has been used to determine weight average molecular weights (Mw) and polydispersity indices (PDI). nih.govnih.gov In a study on thermoplastic polyurethanes derived from azelaic acid, GPC analysis revealed Mw values between 138 x 10³ and 179 x 10³ g/mol , with PDI in the range of 2.82–3.36, indicating a broad distribution of polymer chains. nih.gov For the analysis of polyamides, hexafluoroisopropanol (HFIP) is a preferred solvent as it allows for analysis at near-ambient temperatures. bgb-info.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a valuable tool for quantifying the concentration of unreacted azelaic acid, thereby monitoring the progress of the polymerization. A key challenge in the HPLC analysis of azelaic acid is its lack of a strong chromophore, making UV detection difficult. ijpsonline.com To overcome this, methods have been developed that allow for the analysis of underivatized azelaic acid. One such method utilizes a C18 column with a mobile phase of sodium di-hydrogen orthophosphate and acetonitrile, with detection at a low wavelength of 206 nm. ijpsonline.comijpsonline.com This method has demonstrated good linearity over a concentration range of 5-400 µg/ml. ijpsonline.comresearchgate.net

| Parameter | Condition |

|---|---|

| Stationary Phase | Kromasil 100-5C18 column (250×4.6 mm; 5 µm) |

| Mobile Phase | 75 volumes of sodium di-hydrogen orthophosphate (pH 3.5; 50 mM) and 25 volumes of acetonitrile |

| Flow Rate | 1.2 ml/min |

| Detection | UV at 206 nm |

| Linearity (r²) | 0.998 |

Hyphenated Mass Spectrometry for Complex Mixture Analysis involving Adducts

The reaction between a dicarboxylic acid like azelaic acid and a multifunctional amine such as TEPA can result in a complex mixture of linear and branched oligomers, cyclic species, and various adducts. Hyphenated mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS), are powerful tools for the identification of these varied products.

In LC-MS/MS analysis of azelaic acid, the [M-H]⁻ ion is typically observed at an m/z of 187.0974. researchgate.net The fragmentation of this parent ion can yield daughter ions that help confirm the structure. researchgate.net While direct studies on azelaic acid-TEPA adducts are not widely published, the principles of mass spectrometric analysis of similar systems are applicable. For instance, analysis of reaction products can reveal the formation of various amide linkages and the presence of unreacted functional groups. Predicted collision cross-section (CCS) values for various azelaic acid adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can aid in their identification in complex mixtures. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.11214 | 143.4 |

| [M+Na]⁺ | 211.09408 | 148.5 |

| [M-H]⁻ | 187.09758 | 140.3 |

| [M+NH₄]⁺ | 206.13868 | 161.4 |

| [M+K]⁺ | 227.06802 | 147.3 |

Advanced Thermal Analysis Techniques for Reaction Thermodynamics and Kinetics

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermodynamics and kinetics of the polymerization process, as well as the thermal stability of the final polyamide product.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal events such as melting, crystallization, and glass transitions. tainstruments.com For polyamides derived from azelaic acid, DSC can reveal the melting temperature (Tm) and glass transition temperature (Tg), which are critical indicators of the polymer's physical state and mechanical properties. mdpi.comgoogle.com For example, polyamides synthesized from azelaic acid and various long-chain diamines exhibit melting peaks in the range of 220–244 °C and glass transitions between 50–71 °C. mdpi.com DSC can also be used to monitor the curing process, where the exothermic heat of reaction can be quantified to determine the extent of cure and reaction kinetics.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ardena.comlibretexts.org This technique is used to assess the thermal stability and decomposition profile of the azelaic acid-TEPA polyamides. The onset of weight loss in a TGA thermogram indicates the temperature at which the polymer begins to degrade. For instance, polyamides based on azelaic acid show thermal decomposition temperatures in the range of 422–455 °C. mdpi.com TGA can also be used to analyze the composition of the final material, for example, by quantifying the amount of residual solvent or unreacted monomers. libretexts.org

| Polymer System | Tg (°C) | Tm (°C) | Td (°C) |

|---|---|---|---|

| Polyamide (Azelaic Acid + Long-chain Diamines) | 50–71 | 220–244 | 422–455 |

Rheological Characterization of Reaction Progress in Polymer Systems

Rheology, the study of the flow and deformation of matter, provides invaluable insights into the structural changes occurring during polymerization. As the reaction between azelaic acid and TEPA proceeds, the molecular weight of the polymer increases, leading to significant changes in the viscosity of the system.

By monitoring the viscosity as a function of reaction time, one can track the progress of the polymerization. emeryoleo.com Initially, the viscosity is low, characteristic of the monomers and small oligomers. As the polymer chains grow and branching occurs, particularly with a multifunctional amine like TEPA, the viscosity increases dramatically. The point of gelation, where a continuous network is formed, is marked by a sharp, almost infinite rise in viscosity. Rheological measurements, often performed using a rotational rheometer, can be conducted at various temperatures to determine the activation energy of the viscous flow, which is related to the polymer's molecular structure. For polyester (B1180765) polyols derived from azelaic acid, viscosity is a key parameter that is measured, and these polyols have been found to have lower viscosities than comparable adipate-based polyols. emeryoleo.com This change in viscosity is a direct consequence of the chemical changes, namely the increase in molecular weight and the formation of a polymer network.

Surface Sensitive Analytical Techniques for Adduct-Surface Interactions in Composite Systems

While specific studies on azelaic acid-TEPA adducts are limited, techniques like contact angle measurements can provide information on the hydrophilicity or hydrophobicity of the polymer surface, which is influenced by the chemical composition. For example, in studies of films made from azelaic acid derivatives, the azelaic acid content was directly correlated with an increase in the water contact angle, indicating a more hydrophobic surface. mdpi.com This is relevant for applications where moisture resistance is important. In composite systems, changes in the surface energy of the polymer and the filler can be used to predict the strength of their interfacial adhesion.

Table of Compound Names

| Common Name/Acronym | Chemical Name |

| Azelaic acid | Nonanedioic acid |

| TEPA | Tetraethylenepentamine (B85490) |

| GPC | Gel Permeation Chromatography |

| HPLC | High-Performance Liquid Chromatography |

| DSC | Differential Scanning Calorimetry |

| TGA | Thermogravimetric Analysis |

| HFIP | 1,1,1,3,3,3-Hexafluoro-2-propanol |

| [M+H]⁺ | Protonated molecule |

| [M+Na]⁺ | Sodiated molecule |

| [M-H]⁻ | Deprotonated molecule |

| Mw | Weight average molecular weight |

| PDI | Polydispersity Index |

| Tg | Glass transition temperature |

| Tm | Melting temperature |

| Td | Decomposition temperature |

Derivatization Chemistry and Functionalization Strategies of Azelaic Acid Tepa Adducts

Chemical Modification of Amine Functionalities

The secondary amine groups within the polyaminoamide backbone are nucleophilic and can undergo a variety of chemical transformations. These modifications are crucial for applications such as cross-linking or introducing new chemical properties.

A predominant modification involves the reaction with epihalohydrins, most commonly epichlorohydrin (B41342). This reaction is fundamental to the production of polyaminoamide-epichlorohydrin (PAE) resins, which are widely used as wet-strength additives in the paper industry. google.comgoogle.com The reaction proceeds through the nucleophilic attack of the secondary amine on the epoxide ring of epichlorohydrin, followed by rearrangement. This process introduces highly reactive functional groups, such as 3-hydroxyazetidinium rings, which can cross-link with each other and form covalent bonds with the hydroxyl groups of cellulose (B213188) fibers. google.com

Another functionalization strategy for the amine groups is their reaction with isocyanates. This leads to the formation of urea (B33335) linkages, which can be used to build more complex polymer structures or to graft the adduct onto other polymer backbones.

Table 1: Examples of Amine Functionalization Reactions

| Reactant | Functional Group Targeted | Resulting Linkage/Group | Application Area |

| Epichlorohydrin | Secondary Amine | 3-Hydroxyazetidinium | Wet-Strength Resins google.com |

| Isocyanates | Primary/Secondary Amine | Urea | Polymer Synthesis googleapis.com |

| Acrylonitrile | Primary/Secondary Amine | Cyanoethylation | Curing Agent Modification scribd.com |

Research findings indicate that the reaction conditions, such as temperature and stoichiometry, play a critical role in controlling the extent of modification and the final properties of the derivatized polymer. For instance, in the synthesis of PAE resins, the molar ratio of epichlorohydrin to the secondary amine content in the polyaminoamide is carefully controlled to achieve the desired level of cross-linking and cationic charge. google.com

Esterification and Amidation Reactions of Carboxylic Acid Groups

The terminal carboxylic acid groups originating from azelaic acid provide another avenue for functionalization. These groups can be converted into esters or amides to alter the solubility, reactivity, or thermal properties of the polymer.

Esterification is typically achieved by reacting the terminal carboxylic acid groups with various alcohols. This can range from simple aliphatic alcohols to polyols, leading to the formation of polyester (B1180765) or oligoester end-caps. nih.govmdpi.com These modifications can enhance the adduct's solubility in specific solvents or improve its properties as a plasticizer. mdpi.com Enzymatic catalysis, using lipases, has been explored as a green chemistry approach for the esterification of azelaic acid, a principle that can be extended to its oligomeric adducts. nih.gov

Further amidation of the terminal carboxylic acid groups can be performed by reacting them with monoamines or other polyamines. This extends the polymer chain or introduces different functional end groups. A related reaction involves the neutralization of terminal carboxylic acid groups with amines to form ammonium (B1175870) carboxylate salts, which is a strategy used in formulating corrosion inhibitors. google.com

Table 2: Carboxylic Acid Functionalization Strategies

| Reaction Type | Reactant | Resulting Functional Group | Potential Effect |

| Esterification | Alcohols (e.g., Lauryl alcohol) | Ester | Increased lipophilicity, plasticizing properties nih.gov |

| Amidation | Amines | Amide | Chain extension, altered functionality |

| Salt Formation | Amines | Ammonium Carboxylate | Enhanced water solubility, corrosion inhibition google.com |

A patent describes the reaction of imidazolines, formed from fatty acids and polyamines like TEPA, with dicarboxylic acids such as azelaic acid to form acid salts, which function as effective corrosion inhibitors. google.com This illustrates how the carboxylic acid functionality can be utilized to impart specific performance characteristics.

Grafting and Polymerization onto Adduct Structures

Azelaic acid-TEPA adducts can serve as macromonomers or backbones for grafting and further polymerization reactions. This allows for the creation of complex, branched, or network polymer architectures.

Grafting can be achieved by initiating the polymerization of a vinyl monomer, such as acrylic acid, from active sites on the polyaminoamide backbone. researchgate.net Radiation or chemical initiators can be used to create radical sites on the adduct, which then propagate the growth of polymer chains. nih.gov This technique is a versatile method for modifying the surface properties of materials, for example, to enhance hydrophilicity. researchgate.net

The adducts themselves are products of a polymerization reaction. By adjusting the stoichiometry of azelaic acid and TEPA, the molecular weight and the nature of the terminal groups can be controlled. google.com The polyaminoamide can then be used as a prepolymer in subsequent polymerization steps. For example, the reaction with epichlorohydrin is a form of cross-link polymerization that transforms the linear or branched adducts into a three-dimensional network, essential for its function as a wet-strength resin. google.com

Synthesis of Precursors with Enhanced Reactivity

A key strategy in the use of azelaic acid-TEPA adducts is their conversion into more reactive precursors tailored for a specific final application. This often involves introducing functional groups that are more reactive or that can be activated under specific conditions.

The synthesis of PAE resins is a prime example of this strategy. The polyaminoamide adduct, which is relatively stable, is converted into a highly reactive precursor containing azetidinium ions. google.com These strained cationic rings are reactive towards nucleophiles like the hydroxyl groups of cellulose, enabling the formation of durable cross-linked networks at ambient temperatures. google.comgoogle.com

Another method to control and enhance reactivity is through end-capping. In the synthesis of polyaminoamides, a monofunctional acid can be added to control the polymer chain length. google.com By limiting the molecular weight, the viscosity of the resulting prepolymer can be kept low, which is advantageous for handling and for subsequent reactions where a lower viscosity precursor allows for better mixing and processing.

The conversion of the adduct into an imidazoline (B1206853) by further condensation is another way to generate a reactive precursor. These imidazolines can then be derivatized, for instance, by reaction with acids to form salts for corrosion inhibitor formulations. google.com

Emerging Research Directions and Future Perspectives in Azelaic Acid Tepa Adduct Chemistry

Sustainable Synthesis Approaches and Green Chemistry Principles

The conventional synthesis of the Azelaic acid-TEPA adduct involves thermal melt condensation, a process that often requires high temperatures (180-250°C) and extended reaction times to drive the amidation reaction to completion by removing water. While effective, this method is energy-intensive and can lead to thermal degradation and side-product formation. Current research is intensely focused on developing more sustainable synthetic routes aligned with the principles of green chemistry.

Key research thrusts include the development of catalytic systems that can lower the activation energy of the amidation reaction, thereby reducing the required temperature and time. Boric acid and various organometallic catalysts have been investigated for their ability to facilitate the formation of the amide bond under milder conditions. These catalysts function by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Furthermore, enzymatic catalysis is an emerging frontier. Lipases, which are typically known for ester hydrolysis, have been shown to catalyze amidation reactions under specific, non-aqueous conditions. The use of immobilized enzymes offers the potential for highly selective synthesis at near-ambient temperatures, with the added benefits of catalyst reusability and the generation of a high-purity product with minimal downstream processing.

The following table summarizes a comparison of these synthetic approaches.

| Synthesis Method | Typical Conditions | Catalyst/Mediator | Key Green Chemistry Advantage |

|---|---|---|---|

| Thermal Melt Condensation | 180-250°C, 4-8 hours | None (Autocatalytic) | Solvent-free process |

| Catalytic Condensation | 140-180°C, 2-5 hours | Boric acid, Titanates | Reduced energy consumption; lower reaction temperature |

| Microwave-Assisted Synthesis | 150-200°C, 15-45 minutes | None or Catalyst | Drastic reduction in reaction time and energy input |

| Enzymatic Catalysis | 40-70°C, 24-72 hours | Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B) | High selectivity; biodegradable catalyst; mild conditions |

Future work in this area will likely focus on combining these approaches, such as developing novel catalysts that are highly active under microwave irradiation or exploring continuous flow reactors for enhanced process control and efficiency.

Advanced Applications in Smart Materials and Responsive Systems (chemical triggers)

The molecular structure of the Azelaic acid-TEPA adduct, with its numerous secondary amine groups along the backbone, makes it an ideal candidate for creating "smart" materials that respond to specific chemical triggers, most notably pH. The lone pair of electrons on the nitrogen atoms of the secondary amines can be protonated in acidic environments and deprotonated in basic environments. This reversible protonation/deprotonation cycle induces significant changes in the molecule's charge, conformation, and solubility, which can be harnessed for advanced applications.

In the field of responsive systems, the adduct is being investigated as a key component in pH-sensitive hydrogels and coatings. When incorporated into a polymer network, the adduct acts as a pH-responsive cross-linker or functional moiety. At neutral or high pH, the amine groups are uncharged, and the material may be hydrophobic and collapsed. Upon exposure to an acidic environment, protonation of the amines leads to positive charges along the polymer chains. The resulting electrostatic repulsion causes the material to swell or change its surface properties, enabling the controlled release of an entrapped agent or a change in surface wettability.

Another advanced application is in self-healing materials. The adduct's structure, featuring both hydrogen-bond-donating (N-H) and hydrogen-bond-accepting (C=O) groups, allows for the formation of extensive, reversible hydrogen-bonding networks. When incorporated into a polymer matrix, these adducts can act as mobile healing agents. Upon mechanical damage (e.g., a micro-crack), the oligomeric adducts can diffuse to the damaged interface and re-establish the hydrogen-bonding network, thereby restoring a degree of mechanical integrity to the material.

The table below outlines these applications and the underlying mechanisms.

| Application Area | Chemical Trigger | Responsive Mechanism | Key Structural Feature |

|---|---|---|---|

| pH-Responsive Coatings | Low pH (acidity) | Protonation of secondary amines, causing electrostatic repulsion and conformational change. | Multiple secondary amine groups from the TEPA backbone. |

| Self-Healing Polymers | Mechanical Damage | Reformation of hydrogen bonds across the damaged interface. | Amide (N-H, C=O) and amine groups capable of strong hydrogen bonding. |

| Smart Corrosion Inhibitors | Presence of a metal surface | Adsorption of amine groups onto the metal surface, forming a protective barrier film. | Lewis basicity of the nitrogen atoms. |

| Chemo-Responsive Gels | pH or specific ions | Change in solubility and intermolecular forces (hydrophilic/hydrophobic balance). | Amphiphilic nature (aliphatic chains and polar amine/amide groups). |

Future research will focus on fine-tuning the responsiveness by controlling the adduct's molecular weight and the ratio of azelaic acid to TEPA, thus modulating the density of responsive sites within the material.

Mechanistic Insights into Novel Reaction Pathways

The primary mechanistic challenge is controlling the product distribution. The reaction can proceed via several pathways:

Linear Oligomerization: Reaction between the primary amines of TEPA and both ends of azelaic acid to form linear chains.

Cross-linking: Reaction involving the less reactive secondary amines of TEPA, leading to branched or cross-linked network structures. This is more prevalent at higher temperatures and longer reaction times.

Cyclization: Intramolecular reaction between a terminal carboxylic acid group and a nearby amine, or the reaction of an amine with a carbonyl to form five-membered imidazoline (B1206853) rings, particularly under harsh thermal conditions.

Computational chemistry, specifically Density Functional Theory (DFT), is being used to model the transition states for the reaction of azelaic acid with both the primary and secondary amines of TEPA. These studies provide quantitative data on activation energies, helping to predict the reaction conditions that favor linear chain growth over cross-linking. For instance, calculations can reveal the precise energetic penalty for a secondary amine to participate in the reaction compared to a primary amine, guiding the rational design of reaction protocols.

In-situ analytical techniques, such as Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), allow researchers to monitor the reaction in real-time. By tracking the disappearance of the carboxylic acid O-H stretch (~3000 cm⁻¹) and the appearance of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands, precise kinetic data can be obtained. This data is crucial for validating computational models and understanding how parameters like temperature and catalyst concentration influence the reaction rate and pathway.

| Reaction Parameter | Mechanistic Influence | Method of Investigation |

|---|---|---|

| Temperature | Higher temperatures increase the rate but also promote side reactions like cross-linking and cyclization (imidazoline formation). | In-situ ATR-FTIR, Thermal Analysis (TGA/DSC) |

| Azelaic acid:TEPA Molar Ratio | A ratio > 1:1 favors capping of all amine groups. A ratio < 1:1 leaves free amine groups and favors higher molecular weight oligomers. | Gel Permeation Chromatography (GPC), Titration |

| Catalyst Presence | Lowers the activation energy, potentially increasing selectivity for primary amine reaction at lower temperatures. | Kinetic studies via spectroscopy, DFT modeling |

Future mechanistic studies will aim to develop a comprehensive kinetic model that can predict the final product's molecular weight distribution and degree of branching based on the initial reaction conditions.

Interdisciplinary Research Integrating Azelaic acid-TEPA Adducts in Complex Chemical Systems

The unique properties of the Azelaic acid-TEPA adduct are increasingly being leveraged in interdisciplinary research, where it serves as a functional building block within larger, more complex chemical systems. Its integration bridges the gap between simple molecular chemistry and materials science, nanotechnology, and supramolecular chemistry.

In supramolecular chemistry , the adduct is explored as a "tecton" or building block for self-assembled materials. The interplay between the hydrophobic C9 aliphatic segments and the hydrophilic, hydrogen-bonding amide/amine groups gives the molecule an amphiphilic character. In selective solvents, these molecules can self-assemble into higher-order structures like micelles, vesicles, or fibrous networks, forming supramolecular gels. The formation and stability of these assemblies can be controlled by external stimuli like pH or temperature, linking this field back to smart materials.

In nanotechnology , the adduct is used for the surface functionalization of nanoparticles. The terminal primary amine groups on the adduct provide reactive handles for covalent attachment to the surface of materials like silica (B1680970) (SiO₂) or gold (Au) nanoparticles. This functionalization can impart new properties to the nanoparticles, such as pH-responsiveness or improved dispersion in polymer matrices. The long, flexible chains of the adduct create a functional corona around the nanoparticle core.

In polymer chemistry , the adduct is not only a standalone oligomer but also a valuable additive or co-monomer. When blended with bulk polymers like epoxies or polyurethanes, it can act as a toughening agent or a flexibilizer due to its aliphatic chains. More advanced applications involve using the adduct as a multifunctional cross-linker in thermoset resins, where its amine groups react with epoxy or isocyanate functionalities to form a robust, covalently linked network with tailored mechanical properties.

The following table highlights these interdisciplinary roles.

| Interdisciplinary Field | Role of Azelaic acid-TEPA Adduct | Resulting Complex System | Key Property Conferred |

|---|---|---|---|

| Supramolecular Chemistry | Amphiphilic Building Block (Tecton) | pH-responsive organogels or micelles | Stimuli-responsive self-assembly |

| Nanotechnology | Surface Functionalizing Agent | Core-shell nanoparticles with a responsive corona | Colloidal stability, surface reactivity, pH-sensitivity |

| Polymer Chemistry | Multifunctional Cross-linker / Additive | Toughened epoxy resins or functional polyurethanes | Improved flexibility, adhesion, and chemical resistance |

The future of research in this area lies in the rational design of hybrid materials where the specific molecular features of the Azelaic acid-TEPA adduct are precisely integrated to create systems with unprecedented multifunctionality and performance.

Q & A

Q. How can reproducibility challenges in multi-step syntheses involving this compound be addressed?

- Methodological Answer : Publish detailed step-by-step protocols with troubleshooting guidelines (e.g., handling air-sensitive intermediates). Use round-robin testing across independent labs to identify critical variables. Share raw data and analytical traces in open-access repositories to facilitate peer validation .

Data Presentation and Ethical Considerations

Q. How should researchers present large datasets on this compound without overwhelming the main manuscript?

- Methodological Answer : Include summarized data (e.g., averages, error ranges) in the main text, with raw data archived in supplementary materials. Use interactive formats (e.g., Excel tables with filters) for online supplements. Reference datasets using persistent identifiers (DOIs) to ensure long-term accessibility .

Q. What ethical considerations are critical when publishing studies on this compound?

- Methodological Answer : Disclose potential conflicts of interest (e.g., funding sources). For studies involving human or animal data, include ethics committee approval codes and informed consent documentation. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.